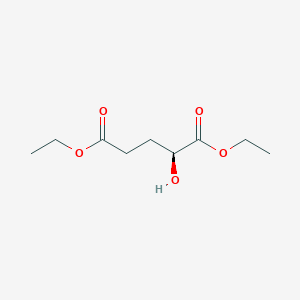

(S)-2-Hydroxypentanedioic Acid Diethyl Ester

Description

BenchChem offers high-quality (S)-2-Hydroxypentanedioic Acid Diethyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Hydroxypentanedioic Acid Diethyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl (2S)-2-hydroxypentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O5/c1-3-13-8(11)6-5-7(10)9(12)14-4-2/h7,10H,3-6H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLHSDCNOUDICA-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC[C@@H](C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466501 | |

| Record name | Diethyl (2S)-2-hydroxypentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55094-99-0 | |

| Record name | Diethyl (2S)-2-hydroxypentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: (S)-2-Hydroxypentanedioic Acid Diethyl Ester

The following technical guide details the properties, mechanism, and experimental application of (S)-2-hydroxypentanedioic acid diethyl ester (Diethyl (S)-2-hydroxyglutarate).

CAS: 55094-99-0

Synonyms: Diethyl (S)-2-hydroxyglutarate; Diethyl L-2-hydroxyglutarate; (S)-2-HG diethyl ester

Molecular Formula: C

Part 1: Executive Technical Summary

(S)-2-hydroxypentanedioic acid diethyl ester is the cell-permeable derivative of (S)-2-hydroxyglutarate ((S)-2-HG) . Unlike its endogenous anionic counterpart, which transports poorly across plasma membranes, this ester variant passively diffuses into cells where cytosolic esterases hydrolyze it to release the active (S)-2-HG metabolite.

While the (R)-enantiomer (D-2-HG) is widely recognized as an "oncometabolite" produced by mutant IDH1/2, (S)-2-HG is physiologically distinct.[2][3] It accumulates intracellularly under hypoxic and acidic conditions via the promiscuous activity of Lactate Dehydrogenase A (LDHA) and Malate Dehydrogenase (MDH). Consequently, this reagent is the gold standard for simulating hypoxic metabolic signaling and studying epigenetic remodeling in T-cell differentiation and cancer stemness without inducing actual oxygen deprivation.

Part 2: Physicochemical Core & Handling

Chemical Identity

The compound features a chiral center at the C2 position.[3][4] The (S)-configuration is critical; the (R)-enantiomer exhibits significantly different binding kinetics to

| Property | Specification |

| Physical State | Colorless to pale yellow oil |

| Solubility | Soluble in DMSO (>50 mg/mL), Ethanol (>50 mg/mL) |

| Stability | Hydrolytically unstable in aqueous media; stable in anhydrous DMSO at -20°C |

| Chirality | (S)-enantiomer (L-series) |

| Boiling Point | ~131–136°C at 9–10 mmHg (predicted based on racemate) |

Storage & Stability Protocol

Critical Warning: Ester hydrolysis is spontaneous in water.

-

Stock Preparation: Dissolve the neat oil in anhydrous DMSO to a concentration of 100–500 mM.

-

Aliquot: Divide into single-use vials to avoid freeze-thaw cycles which introduce atmospheric moisture.

-

Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

-

Aqueous Dilution: Dilute into culture media immediately prior to cell treatment. Do not store pre-diluted media.

Part 3: Mechanistic Signaling & Biological Logic

The "Prodrug" Mechanism

The diethyl ester acts as a prodrug. Upon cellular entry, nonspecific esterases cleave the ethyl groups. This process is not instantaneous; kinetic studies suggest a lag phase of 1–4 hours before maximal intracellular accumulation of the free acid occurs.

Target Inhibition Profile

(S)-2-HG functions as a competitive antagonist of

-

TET Enzymes (TET1/2/3): Inhibits DNA demethylation, leading to hypermethylation (5-mC accumulation).

-

JmjC Histone Demethylases (KDMs): Inhibits histone demethylation (e.g., increasing H3K9me3, H3K27me3).

-

Prolyl Hydroxylases (PHDs/EglN): (S)-2-HG is a potent inhibitor of PHDs, preventing HIF-1

hydroxylation and degradation. Note: (S)-2-HG is generally more potent at stabilizing HIF-1

Visualization of Signaling Pathway

The following diagram illustrates the uptake, hydrolysis, and downstream epigenetic and hypoxic signaling cascades triggered by (S)-2-HG.

Figure 1: Mechanism of Action. The ester permeates the membrane, is hydrolyzed to (S)-2-HG, and competitively inhibits

Part 4: Experimental Application Guide

Cell Culture Protocol: Hypoxia Mimicry

This protocol validates the induction of a "pseudo-hypoxic" state in normoxic cells.

Reagents:

-

(S)-2-HG Diethyl Ester (100 mM stock in DMSO).

-

Control: Diethyl Glutarate or Diethyl Succinate (to control for ester hydrolysis acidification).

-

Target Cells (e.g., CD8+ T cells, HeLa, HEK293).

Step-by-Step Methodology:

-

Seeding: Seed cells at 60–70% confluence. Allow 24 hours for attachment.

-

Dose Selection:

-

Low Dose (Physiological Hypoxia): 0.1 – 0.5 mM.

-

High Dose (Pharmacological Blockade): 1.0 – 5.0 mM.

-

Note: Doses >5 mM may cause acidification artifacts due to release of ethanol and acid; monitor pH.

-

-

Treatment:

-

Dilute stock directly into warm media. Mix vigorously.

-

Apply to cells immediately.

-

-

Incubation:

-

Short-term (HIF stabilization): 4 – 8 hours.

-

Long-term (Epigenetic remodeling): 24 – 72 hours. For >48h, replenish media with fresh compound every 24h to maintain intracellular concentrations.

-

-

Validation (Self-Validating Step):

-

Metabolite Check: Lyse a subset of cells and measure intracellular (S)-2-HG via LC-MS/MS or GC-MS. Levels should be millimolar (1–10 mM) inside the cell.

-

Functional Check: Western blot for HIF-1

. A band should appear in treated normoxic cells, mimicking the hypoxic positive control (1% O

-

Comparison of Enantiomers

Researchers often confuse the utility of (S)- vs (R)- esters. Use the table below to select the correct reagent.

| Feature | (S)-2-HG Diethyl Ester | (R)-2-HG Diethyl Ester |

| Biological Source | Hypoxia (LDH/MDH promiscuity) | Mutant IDH1/2 (Oncometabolite) |

| HIF-1 | High Potency | Low/Moderate Potency |

| T-Cell Effect | Enhances persistence/memory | Often immunosuppressive |

| Primary Use Case | Hypoxia mimicry, T-cell fitness | Cancer metabolism, IDH mutation modeling |

Part 5: Synthesis & Purification (Technical Reference)

For researchers requiring custom synthesis of isotope-labeled variants.

Reaction Principle: Acid-catalyzed Fischer esterification of chiral (S)-2-hydroxyglutaric acid.

Workflow:

-

Starting Material: (S)-2-hydroxyglutaric acid (Zinc or Sodium salt, acidified to free acid).

-

Reagents: Absolute Ethanol (excess), Thionyl Chloride (SOCl

) or catalytic H -

Procedure:

-

Dissolve acid in ethanol at 0°C.

-

Add SOCl

dropwise (exothermic). -

Reflux for 3–6 hours.

-

Concentrate in vacuo.

-

-

Purification: Distillation under reduced pressure (high vacuum required due to high boiling point) or flash chromatography (Silica, Hexane:EtOAc).

-

Chiral Purity Check: Derivatize with Mosher's acid chloride or use Chiral HPLC to ensure <1% racemization.

Part 6: References

-

Intlekofer, A. M., et al. (2015). "L-2-Hydroxyglutarate production arises from noncanonical enzyme function at acidic pH." Nature Chemical Biology, 11, 525–527. Link

-

Tyrakis, P. A., et al. (2016).[8] "S-2-hydroxyglutarate regulates CD8+ T-lymphocyte fate."[6] Nature, 540, 236–241. Link

-

Chowdhury, R., et al. (2011).[6] "The oncometabolite 2-hydroxyglutarate inhibits histone lysine demethylases."[2][9][10] EMBO Reports, 12, 463–469. Link

-

Xu, W., et al. (2011).[2][6] "Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases."[5] Cancer Cell, 19(1), 17-30. Link

-

Oldham, W. M., et al. (2015). "Hypoxia-Mediated Increases in L-2-hydroxyglutarate Coordinate the Metabolic and Epigenetic Landscape of Macrophage Polarization." Cell Metabolism, 22(2), 291-303. Link

Sources

- 1. (S)-2-Hydroxypentanedioic acid diethyl ester | CAS 55094-99-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.port.ac.uk [pure.port.ac.uk]

- 4. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]

- 5. Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. The two enantiomers of 2-hydroxyglutarate differentially regulate cytotoxic T cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. D-2-hydroxyglutarate is essential for maintaining oncogenic property of mutant IDH-containing cancer cells but dispensable for cell growth - PMC [pmc.ncbi.nlm.nih.gov]

Diethyl (S)-2-Hydroxyglutarate: Chemical Properties & Technical Guide

This technical guide details the chemical properties, synthesis, and biological applications of Diethyl (S)-2-hydroxyglutarate , a cell-permeable prodrug used to study the oncometabolic and epigenetic effects of (S)-2-hydroxyglutarate ((S)-2-HG).

Introduction & Scientific Significance

Diethyl (S)-2-hydroxyglutarate is the ethyl ester derivative of (S)-2-hydroxyglutaric acid (also known as L-2-hydroxyglutarate). Unlike the endogenous acid, which is charged and poorly cell-permeable at physiological pH, the diethyl ester is highly lipophilic. This property allows it to passively diffuse across cell membranes. Once intracellular, ubiquitous carboxylesterases hydrolyze the ester groups, releasing the active (S)-2-HG metabolite.

(S)-2-HG is functionally distinct from its enantiomer, (R)-2-HG (D-2-HG), which is the classic "oncometabolite" produced by mutant IDH1/2 enzymes. (S)-2-HG accumulates under conditions of hypoxia (via promiscuous reduction of

Physicochemical Profile

| Property | Data | Technical Note |

| Chemical Name | Diethyl (S)-2-hydroxyglutarate | Also: Diethyl L-2-hydroxyglutarate |

| CAS Number | 138-59-0 (Acid precursor)69134-53-8 (Generic/Racemate) | Note: Specific CAS for the pure (S)-diethyl ester is rarely indexed; refer to the acid CAS for stereochemical identity. |

| Molecular Formula | ||

| Molecular Weight | 204.22 g/mol | |

| Solubility | DMSO (>50 mg/mL), Ethanol, PBS (limited) | Prepare stocks in DMSO; dilute into aqueous media immediately before use. |

| Boiling Point | ~291-292 °C (est) | |

| Density | ~1.1 g/cm³ | |

| Stereochemistry | (S)-configuration at C2 | Critical for differential biological activity vs. (R)-isomer. |

| Stability | Hydrolytically sensitive | Stable in DMSO at -20°C. Rapidly hydrolyzes in basic aqueous media or serum-containing media. |

Synthesis & Purity Verification

High-fidelity research requires enantiomerically pure compounds. The synthesis of Diethyl (S)-2-hydroxyglutarate typically proceeds from L-Glutamic acid via a diazotization reaction that retains stereochemistry through a neighboring group participation mechanism.

Synthesis Workflow (Mechanistic Insight)

-

Diazotization (Retention of Configuration):

-

Precursor: L-Glutamic acid (S-configuration).

-

Reagent: Sodium nitrite (

) in sulfuric acid ( -

Mechanism: The reaction proceeds via a diazonium intermediate. The

-carboxylate group attacks the

-

-

Esterification:

-

Reagent: Absolute Ethanol + catalytic

(Fischer Esterification). -

Conditions: Reflux to drive the equilibrium toward the diester.

-

Graphviz Diagram: Synthesis & Mechanism

Caption: Synthesis pathway from L-Glutamic acid retaining (S)-stereochemistry via double-inversion mechanism.

Biological Mechanism & Experimental Protocols

Cellular Uptake & Hydrolysis

The utility of Diethyl (S)-2-HG relies on its conversion to the free acid. Researchers must account for the kinetics of this hydrolysis. In cell culture media containing serum (which has esterase activity), the half-life of the ester can be short (<1 hour). Therefore, intracellular accumulation is a race between uptake and extracellular degradation.

Experimental Protocol: Cell Treatment

Objective: Induce intracellular accumulation of (S)-2-HG to inhibit

-

Stock Preparation:

-

Dissolve Diethyl (S)-2-hydroxyglutarate in anhydrous DMSO to a concentration of 200 mM .

-

Critical: Avoid aqueous buffers for stock storage to prevent premature hydrolysis. Store aliquots at -20°C or -80°C.

-

-

Treatment Concentration:

-

Range: 0.1 mM – 1.0 mM (final concentration).

-

Note: 300 µM - 500 µM is typically sufficient to observe HIF-1

stabilization or histone hypermethylation in sensitive lines.

-

-

Incubation:

-

Seed cells and allow adherence (12-24 hours).

-

Replace media with fresh media containing the compound.

-

Refreshment: Due to extracellular esterase activity, replenish the media with fresh compound every 12-24 hours for long-term experiments (>48h).

-

-

Control:

-

Use an equivalent volume of DMSO (Vehicle).

-

Validation: Measure intracellular (S)-2-HG levels via LC-MS/MS to confirm accumulation (typically reaches millimolar levels).

-

Graphviz Diagram: Cellular Mechanism of Action

Caption: Mechanism: Passive entry, esterase hydrolysis, and competitive inhibition of alpha-KG dioxygenases.

Safety & Handling

-

Hazards: As an ester, it acts as a mild irritant. Standard PPE (gloves, goggles) is required.

-

Storage: The ester bond is susceptible to hydrolysis by moisture. Store neat oil or DMSO stocks in a desiccator at -20°C.

-

Stability Validation: Periodically check purity by NMR or LC-MS. The appearance of a free acid peak indicates degradation, which will reduce cell permeability and experimental reproducibility.

References

-

Intlekofer, A. M., et al. "L-2-Hydroxyglutarate production arises from noncanonical enzyme function at acidic pH." Nature Chemical Biology, 2017.

-

Chowdhury, R., et al. "The oncometabolite 2-hydroxyglutarate inhibits histone lysine demethylases." EMBO Reports, 2011.

-

Xu, W., et al. "Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases." Cancer Cell, 2011.

-

Winitz, M., et al. "Studies on Diastereoisomeric α-Hydroxy Acids... Synthesis of L-α-Hydroxyglutaric Acid." Journal of the American Chemical Society, 1956. (Foundational chemistry for retention of configuration).[1]

Sources

An In-depth Technical Guide to L-2-Hydroxyglutaric Acid Diethyl Ester and Its Synonyms

This guide provides a comprehensive technical overview of L-2-hydroxyglutaric acid diethyl ester, a compound of increasing interest in metabolic research and drug development. It is intended for researchers, scientists, and professionals in these fields who require a detailed understanding of this molecule's chemical identity, properties, synthesis, and analytical methods.

Introduction: The Significance of L-2-Hydroxyglutaric Acid and its Esterified Form

L-2-hydroxyglutarate (L-2-HG) is a naturally occurring metabolite structurally similar to the Krebs cycle intermediate α-ketoglutarate (α-KG).[1][2] Under normal physiological conditions, L-2-HG is maintained at low levels. However, its accumulation, due to enzymatic defects or hypoxic conditions, is implicated in several pathological states, including a rare neurometabolic disorder known as L-2-hydroxyglutaric aciduria.[2] Furthermore, L-2-HG is recognized as an oncometabolite due to its ability to competitively inhibit α-KG-dependent dioxygenases, which are crucial enzymes involved in epigenetic regulation and cellular metabolism.[1][2][3]

The diethyl ester form, L-2-hydroxyglutaric acid diethyl ester, serves as a valuable chemical tool for studying the effects of L-2-HG. Its ester groups render the molecule more cell-permeable, allowing for controlled delivery and subsequent intracellular hydrolysis to release the active L-2-HG.[4] This property makes it an essential compound for in vitro and in vivo studies aimed at elucidating the mechanisms of L-2-HG-driven pathology and for the development of potential therapeutic interventions.

Chemical Identity and Synonyms

A clear understanding of a compound's nomenclature is critical for accurate scientific communication and literature searches. L-2-hydroxyglutaric acid diethyl ester is known by several synonyms, which are often used interchangeably in chemical catalogs and research articles.

The primary and most descriptive name is L-2-hydroxyglutaric acid diethyl ester . However, researchers will frequently encounter the following synonyms:

-

Diethyl (S)-2-hydroxyglutarate [5]

-

Diethyl (S)-2-hydroxypentanedioate [5]

-

Pentanedioic acid, 2-hydroxy-, diethyl ester [7]

-

Pentanedioic acid, 2-hydroxy-, 1,5-diethyl ester [7]

The CAS number for the stereospecific L-form is 55094-99-0 .[5] The racemic mixture is often identified by the CAS number 69134-53-8 .[6][7][8][9][11][14] It is crucial for researchers to verify the stereochemistry of the compound they are using, as the D- and L-enantiomers of 2-hydroxyglutarate have distinct biological roles and pathological implications.[3][15][16]

Physicochemical Properties

The physicochemical properties of L-2-hydroxyglutaric acid diethyl ester are essential for its handling, formulation, and application in experimental settings. The following table summarizes key properties.

| Property | Value | Source |

| Molecular Formula | C9H16O5 | [6][7][8][11] |

| Molecular Weight | 204.22 g/mol | [6][8][11] |

| Appearance | Colorless to pale yellow liquid | [7] |

| Boiling Point | 291.0 to 292.0 °C @ 760.00 mm Hg (estimated) | [6][9] |

| Flash Point | 107.8 °C (226.0 °F) (estimated) | [6][9][11] |

| Density | 1.122 g/cm³ | [11] |

| Solubility | Soluble in organic solvents; limited solubility in water.[7] Water solubility is estimated at 6.905e+004 mg/L @ 25 °C.[6][9] | [6][7][9] |

| Refractive Index | 1.448 | [11] |

Synthesis Methodologies

The synthesis of L-2-hydroxyglutaric acid diethyl ester typically involves the esterification of L-2-hydroxyglutaric acid. A common and straightforward method is the Fischer esterification, which utilizes an excess of ethanol in the presence of an acid catalyst.

Fischer Esterification Protocol

This protocol describes a general procedure for the synthesis of L-2-hydroxyglutaric acid diethyl ester from L-2-hydroxyglutaric acid.

Materials:

-

L-2-hydroxyglutaric acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (or other suitable acid catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve L-2-hydroxyglutaric acid in a large excess of anhydrous ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude diethyl ester.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of L-2-hydroxyglutaric acid diethyl ester via Fischer esterification.

Analytical Techniques for Characterization

The characterization of L-2-hydroxyglutaric acid diethyl ester and its parent compound, L-2-hydroxyglutaric acid, is crucial for both quality control of the synthesized material and for its quantification in biological samples. Several analytical techniques are employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of L-2-hydroxyglutaric acid, derivatization is typically required to increase its volatility. This often involves esterification of the carboxylic acid groups and acylation of the hydroxyl group.[17] The diethyl ester itself is more amenable to direct GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is a highly sensitive and specific method for the quantification of L-2-hydroxyglutaric acid in complex biological matrices such as urine, plasma, and cerebrospinal fluid.[17][18] Chiral chromatography can be employed to separate the D- and L-enantiomers.[16]

LC-MS/MS Protocol for L-2-Hydroxyglutarate Quantification

This protocol provides a general workflow for the quantification of L-2-hydroxyglutarate in biological samples.

Materials:

-

Biological sample (e.g., urine, plasma, CSF)

-

Stable-isotope labeled internal standard (e.g., D,L-[3,3,4,4-2H4]-2-hydroxyglutaric acid)[19]

-

Methanol (for protein precipitation)

-

LC-MS/MS system

-

Chiral HPLC column (for enantiomeric separation)

Procedure:

-

Sample Preparation:

-

To a known volume of the biological sample, add a precise amount of the stable-isotope labeled internal standard.

-

Add cold methanol to precipitate proteins.

-

Vortex the sample and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

LC Separation:

-

Inject the prepared sample onto a chiral HPLC column.

-

Use an appropriate mobile phase gradient to achieve separation of the D- and L-enantiomers from other matrix components.

-

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source, typically in negative ion mode.

-

Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of the analyte.

-

Calculate the concentration of L-2-hydroxyglutarate in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Analytical Workflow Diagram

Caption: General workflow for the quantification of L-2-hydroxyglutarate in biological samples using LC-MS/MS.

Applications in Research and Drug Development

L-2-hydroxyglutaric acid diethyl ester is a critical tool for investigating the roles of L-2-HG in both normal physiology and disease. Its applications span several areas of research:

-

Cancer Biology: As a cell-permeable precursor to the oncometabolite L-2-HG, the diethyl ester is used to study its effects on epigenetic modifications, cell differentiation, and tumor progression.[1][16]

-

Metabolic Research: It is employed to investigate the impact of elevated L-2-HG on cellular metabolism, including its inhibition of α-KG-dependent enzymes in the TCA cycle and other pathways.[4][15]

-

Neuroscience: The compound is used in models of L-2-hydroxyglutaric aciduria to understand the molecular mechanisms underlying the neurodegeneration observed in this disorder.

-

Drug Discovery: L-2-hydroxyglutaric acid diethyl ester can be used in screening assays to identify potential therapeutic agents that can mitigate the pathological effects of L-2-HG accumulation.

Conclusion

L-2-hydroxyglutaric acid diethyl ester is an indispensable chemical probe for the scientific community investigating the multifaceted roles of L-2-hydroxyglutarate. A thorough understanding of its synonyms, physicochemical properties, synthesis, and analytical methods is paramount for its effective use in research and development. This guide provides a foundational, in-depth overview to support scientists in their endeavors to unravel the complexities of L-2-HG metabolism and its implications for human health and disease.

References

-

The Good Scents Company. (n.d.). diethyl 2-hydroxyglutarate, 69134-53-8. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Hydroxyglutaric acid diethyl ester (CAS 69134-53-8). Retrieved from [Link]

-

NIST. (n.d.). 2-Hydroxyglutaric acid diethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). diethyl 2-hydroxypentanedioate. In NIST Chemistry WebBook. Retrieved from [Link]

-

FlavScents. (n.d.). diethyl 2-hydroxyglutarate. Retrieved from [Link]

-

FooDB. (2011, September 26). Showing Compound 2-Hydroxyglutaric acid diethyl ester (FDB029763). Retrieved from [Link]

-

Axios Research. (n.d.). Diethyl glutarate - CAS - 818-38-2. Retrieved from [Link]

-

Mullen, A. R., & DeBerardinis, R. J. (2012). Renal oncometabolite L-2-hydroxyglutarate imposes a block in kidney tubulogenesis: Evidence for an epigenetic basis for the L-2HG-induced impairment of differentiation. Frontiers in Oncology, 2, 29. Retrieved from [Link]

-

Chaumeil, M. M., et al. (2021). ¹³C‐Labeled Diethyl Ketoglutarate Derivatives as Hyperpolarized Probes of 2‐Ketoglutarate Dehydrogenase Activity. Magnetic Resonance in Medicine, 86(4), 1837-1847. Retrieved from [Link]

-

Li, F., et al. (2021). An l-2-hydroxyglutarate biosensor based on specific transcriptional regulator LhgR. Nature Communications, 12(1), 3596. Retrieved from [Link]

-

Marvel, C. S., & Tuley, W. F. (1925). Glutaric Acid. Organic Syntheses, 5, 69. Retrieved from [Link]

-

Zhang, Y., & Ye, D. (2024). Metabolic functions of misunderstood D-2-hydroxyglutarate. The Innovation, 5(6), 100693. Retrieved from [Link]

-

Oldham, W. M., et al. (2017). L-2-hydroxyglutarate production arises from non-canonical enzyme function at acidic pH. Nature Chemical Biology, 13(9), 974–980. Retrieved from [Link]

-

Flavornet. (n.d.). Diethyl 2-hydroxyglutarate 69134-53-8. Retrieved from [Link]

-

NP-MRD. (2024, September 9). Showing NP-Card for 2-Hydroxyglutaric acid diethyl ester (NP0334267). Retrieved from [Link]

-

Kelley, R. I. (1995). Stable-isotope dilution analysis of D- and L-2-hydroxyglutaric acid: application to the detection and prenatal diagnosis of D- and L-2-hydroxyglutaric acidurias. Journal of Inherited Metabolic Disease, 18(4), 475-484. Retrieved from [Link]

-

PubChem. (n.d.). (+-)-2-Hydroxyglutaric acid. Retrieved from [Link]

Sources

- 1. Frontiers | Renal oncometabolite L-2-hydroxyglutarate imposes a block in kidney tubulogenesis: Evidence for an epigenetic basis for the L-2HG-induced impairment of differentiation [frontiersin.org]

- 2. caymanchem.com [caymanchem.com]

- 3. L-2-hydroxyglutarate production arises from non-canonical enzyme function at acidic pH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 55094-99-0|Diethyl (S)-2-hydroxypentanedioate|BLD Pharm [bldpharm.com]

- 6. diethyl 2-hydroxyglutarate, 69134-53-8 [thegoodscentscompany.com]

- 7. CAS 69134-53-8: diethyl 2-hydroxypentanedioate [cymitquimica.com]

- 8. 2-Hydroxyglutaric acid diethyl ester [webbook.nist.gov]

- 9. diethyl 2-hydroxyglutarate [flavscents.com]

- 10. Diethyl 2-hydroxyglutarate 69134-53-8 [flavornet.org]

- 11. echemi.com [echemi.com]

- 12. diethyl 2-hydroxypentanedioate [webbook.nist.gov]

- 13. Showing Compound 2-Hydroxyglutaric acid diethyl ester (FDB029763) - FooDB [foodb.ca]

- 14. 2-Hydroxyglutaric acid diethyl ester (CAS 69134-53-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 15. Metabolic functions of misunderstood D-2-hydroxyglutarate [the-innovation.org]

- 16. Chiral LC-MS/MS of D- and L-2-Hydroxyglutaric Acid Biomarkers [sigmaaldrich.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. An l-2-hydroxyglutarate biosensor based on specific transcriptional regulator LhgR - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Stable-isotope dilution analysis of D- and L-2-hydroxyglutaric acid: application to the detection and prenatal diagnosis of D- and L-2-hydroxyglutaric acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-2-Hydroxyglutarate in Hypoxia: Biosynthesis, Signaling, and Quantification

This guide serves as an advanced technical resource for researchers investigating the metabolic-epigenetic axis of hypoxia. It synthesizes the specific biological roles, biosynthetic mechanisms, and analytical protocols for (S)-2-hydroxyglutarate (S-2HG).

Executive Summary: The Enantiomer Specificity

While (R)-2-hydroxyglutarate (R-2HG) is widely recognized as an oncometabolite driven by IDH1/2 mutations, its enantiomer, (S)-2-hydroxyglutarate (S-2HG) (also known as L-2HG), functions as a distinct metabolic signaling molecule induced by hypoxia.[1][2][3] Unlike R-2HG, S-2HG is not the product of a genetic mutation but rather a result of promiscuous enzymatic activity triggered by thermodynamic shifts in the cellular environment (high NADH/NAD+ and acidic pH).

S-2HG acts as a master regulator of the hypoxic response by competitively inhibiting

Biosynthetic Mechanism: The Promiscuity of LDHA and MDH

In normoxia,

The Enzymatic Shift

S-2HG is produced primarily by Lactate Dehydrogenase A (LDHA) and Malate Dehydrogenase (MDH1/2) via the reduction of

-

LDHA: Typically converts Pyruvate

Lactate. Under hypoxia (low pH), the protonated form of -

MDH: Typically converts Oxaloacetate

Malate. It can similarly reduce

Thermodynamic Drivers

The reaction is driven by:

-

Reductive Stress: An elevated NADH/NAD+ ratio provides the necessary reducing equivalents.

-

Acidosis: Low pH (common in hypoxic tumors) protonates

-KG, enhancing its affinity for LDHA.[3]

Visualization: The Hypoxic Biosynthetic Pathway

Figure 1: Under hypoxic conditions, elevated NADH and acidic pH drive LDHA and MDH to promiscuously reduce

Mechanism of Action: Competitive Inhibition

S-2HG functions as a competitive inhibitor of

Target 1: HIF Prolyl Hydroxylases (PHDs/EGLNs)

-

Normal Function: PHDs hydroxylate HIF-1

on proline residues (P402/P564), marking it for VHL-mediated proteasomal degradation.[4] -

S-2HG Effect: S-2HG inhibits PHDs.[5]

-

Outcome: HIF-1

Stabilization. This occurs even if oxygen levels are not strictly zero, allowing S-2HG to amplify or sustain the hypoxic response (angiogenesis, glycolysis).

Target 2: Epigenetic Modifiers (KDMs and TETs)

-

JmjC Histone Demethylases (KDMs): Specifically KDM4C.[1] Inhibition leads to hypermethylation of repressive marks like H3K9me3 .[1]

-

TET Enzymes: TETs convert 5-mC to 5-hmC (DNA demethylation). Inhibition leads to DNA hypermethylation .

-

Outcome: A "stem-like" block in differentiation.[3] In T-cells, this enhances persistence; in cancer, it promotes dedifferentiation.

Data Summary: S-2HG vs. R-2HG Targets

| Feature | (S)-2-Hydroxyglutarate | (R)-2-Hydroxyglutarate |

| Origin | Hypoxia (LDHA/MDH promiscuity) | IDH1/2 Mutation |

| Primary Driver | High NADH, Acidic pH | Genetic Gain-of-Function |

| HIF-1 | Stabilizes (Inhibits PHDs) | Variable (Can promote degradation via EGLN activation in some contexts) |

| Epigenetic Effect | Inhibits KDM/TET (Increases H3K9me3) | Inhibits KDM/TET (Increases H3K9me3) |

| Clearance | L-2-hydroxyglutarate dehydrogenase (L2HGDH) | D-2-hydroxyglutarate dehydrogenase (D2HGDH) |

Visualization: The Signaling Cascade

Figure 2: S-2HG competitively inhibits PHDs and KDMs, linking metabolism to transcriptional and epigenetic reprogramming.[1][6]

Experimental Protocol: Chiral Quantification of S-2HG

Standard LC-MS cannot distinguish S-2HG from R-2HG due to identical mass and fragmentation patterns. Chiral derivatization is strictly required.

Principle

The protocol uses Diacetyl-L-tartaric anhydride (DATAN) . DATAN reacts with the hydroxyl group of 2-HG to form diastereomers. Since diastereomers have different physical properties, they can be separated on a standard reverse-phase (C18) column.

Step-by-Step Workflow

Reagents:

-

Racemic 2-HG standard (Sigma).[7]

-

Pure (S)-2HG and (R)-2HG standards.

-

DATAN (50 mg/mL in Dichloromethane/Acetic Acid 4:1).

-

Internal Standard: U-13C-2HG.

Protocol:

-

Extraction:

-

Lyse cells in 80% cold Methanol (-80°C).

-

Add Internal Standard (U-13C-2HG).

-

Centrifuge (14,000 x g, 10 min) and collect supernatant.

-

Critical: Evaporate supernatant to complete dryness under nitrogen flow. (Water interferes with DATAN reaction).[8]

-

-

Derivatization:

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., Acquity UPLC HSS T3).

-

Mobile Phase A: Water + 5mM Ammonium Acetate (pH 3.6).

-

Mobile Phase B: Acetonitrile.

-

Gradient: Slow gradient (1% to 10% B over 10 minutes) is required to resolve the diastereomers.

-

Detection: MRM mode (Negative Ionization).

-

Precursor: m/z 363 (Derivatized 2HG).[9]

-

Product: m/z 147.

-

-

Validation Check:

-

S-2HG typically elutes before R-2HG using DATAN derivatization on C18, but this must be confirmed with pure standards for every batch.

References

-

Intlekofer, A. M., et al. (2015).[6][10] "Hypoxia Induces Production of L-2-Hydroxyglutarate."[1][3][11] Cell Metabolism, 22(2), 304-311. Link

-

Oldham, W. M., et al. (2015).[6][10] "Hypoxia-Mediated Increases in L-2-hydroxyglutarate Coordinate the Metabolic Response to Reductive Stress." Cell Metabolism, 22(2), 291-303. Link

-

Intlekofer, A. M., et al. (2017).[6] "L-2-hydroxyglutarate production arises from non-canonical enzyme function at acidic pH." Nature Chemical Biology, 13(5), 494-500. Link

-

Chowdhury, R., et al. (2011).[1] "The oncometabolite 2-hydroxyglutarate inhibits histone lysine demethylases."[1][5][11] EMBO Reports, 12(5), 463-469. Link

-

Tyrakis, P. A., et al. (2016). "S-2-hydroxyglutarate regulates CD8+ T-lymphocyte fate."[11] Nature, 540(7632), 236-241. Link

Sources

- 1. Hypoxia Induces Production of L-2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. L-2-hydroxyglutarate production arises from non-canonical enzyme function at acidic pH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Possible Mechanisms Underlying the Impairment of HIF-1α Pathway Signaling in Hyperglycemia and the Beneficial Effects of Certain Therapies [medsci.org]

- 5. researchgate.net [researchgate.net]

- 6. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chiral LC-MS/MS of D- and L-2-Hydroxyglutaric Acid Biomarkers [sigmaaldrich.com]

- 8. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Dissecting the Dichotomy: A Guide to the Enantiomers of 2-Hydroxyglutarate and Their Diethyl Ester Derivatives

An In-Depth Technical Guide for Researchers

Abstract

2-Hydroxyglutarate (2HG) has emerged from relative obscurity to become a metabolite of intense interest, particularly in the fields of oncology and metabolic research. Existing as two distinct stereoisomers, (S)-2-hydroxyglutarate ((S)-2HG) and (R)-2-hydroxyglutarate ((R)-2HG), these molecules, while structurally mirror images, originate from different metabolic pathways and can exert divergent biological effects. Their roles as "oncometabolites" have been firmly established, primarily through their ability to competitively inhibit α-ketoglutarate (αKG)-dependent dioxygenases, leading to profound epigenetic and metabolic reprogramming.[1][2][3] However, the inherent charge of these dicarboxylic acids at physiological pH limits their passive diffusion across cellular membranes, posing a challenge for in vitro and in vivo studies. The synthesis of their diethyl ester derivatives provides a critical solution, enhancing bioavailability and enabling researchers to precisely probe the function of each enantiomer. This guide provides an in-depth exploration of the fundamental differences between (S)-2HG and (R)-2HG, details the rationale and application of their diethyl ester forms, and presents validated experimental protocols for their use and analysis.

Part 1: The Core Enantiomers: (S)-2HG vs. (R)-2HG

At the heart of our topic are the two enantiomers of 2-hydroxyglutarate. Though they share the same chemical formula, their stereochemistry dictates their origins and, in many cases, their biological potency.

Divergent Biosynthesis and Catabolism

The accumulation of (R)-2HG and (S)-2HG in pathological states arises from distinct enzymatic activities.

-

(R)-2-Hydroxyglutarate ((R)-2HG): The most well-known source of high-level (R)-2HG is the neomorphic (gain-of-function) activity of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[3][4][5][6] These mutations, frequently found in gliomas, acute myeloid leukemia (AML), and other cancers, enable the enzyme to reduce α-ketoglutarate (αKG) to (R)-2HG using NADPH.[7][8] Lower physiological levels of (R)-2HG can also be produced by wild-type enzymes.[4][9] The specific degradation of (R)-2HG back to αKG is catalyzed by D-2-hydroxyglutarate dehydrogenase (D-2HGDH).[4]

-

(S)-2-Hydroxyglutarate ((S)-2HG): This enantiomer is not typically produced by mutant IDH. Instead, (S)-2HG accumulation is often linked to the promiscuous, or side, activity of enzymes like lactate dehydrogenase (LDH) and malate dehydrogenase (MDH).[1][4] This production is particularly favored under conditions of hypoxia or in acidic microenvironments.[1][2][9] The catabolism of (S)-2HG is managed by L-2-hydroxyglutarate dehydrogenase (L-2HGDH).[4]

Caption: 2HG enantiomers competitively inhibit αKG-dependent dioxygenases.

Comparative Summary of (S)-2HG and (R)-2HG

| Feature | (S)-2-Hydroxyglutarate ((S)-2HG) | (R)-2-Hydroxyglutarate ((R)-2HG) |

| Primary Source | Promiscuous activity of LDH and MDH, especially under hypoxia/acidosis. [1][4] | Neomorphic activity of mutant IDH1/IDH2 enzymes. [4][5][6] |

| Associated Pathologies | Hypoxic tumors, clear cell renal cell carcinoma, L-2-hydroxyglutaric aciduria. [2][9][10] | IDH-mutant cancers (Glioma, AML, etc.), D-2-hydroxyglutaric aciduria. [1][7] |

| Key Inhibitory Targets | αKG-dependent dioxygenases (TETs, JmjC demethylases, PHDs). [1][4] | αKG-dependent dioxygenases (TETs, JmjC demethylases, PHDs). [1][4] |

| General Potency | Often considered a more potent inhibitor of many dioxygenases compared to (R)-2HG. [4][11] | Generally a less potent inhibitor for many targets, but accumulates to very high (millimolar) levels in IDH-mutant tumors. [4][5][11] |

Part 2: The Diethyl Ester Advantage in Research

Rationale for Esterification: Overcoming the Permeability Barrier

The two carboxylic acid groups on 2HG are deprotonated at physiological pH, rendering the molecule negatively charged and hydrophilic. This characteristic severely restricts its ability to passively cross the lipid bilayer of cell membranes. To study the intracellular effects of a specific enantiomer, researchers require a method to efficiently deliver it into the cytoplasm.

Esterification provides an elegant solution. By reacting 2HG with ethanol, the two carboxylic acid groups are converted to ethyl esters. This process, creating diethyl 2-hydroxypentanedioate , has two key benefits:

-

Neutralization: It masks the negative charges.

-

Increased Lipophilicity: It makes the molecule more lipid-soluble.

These changes dramatically enhance the molecule's cell permeability. Once inside the cell, ubiquitous intracellular esterase enzymes are presumed to hydrolyze the ester bonds, releasing the parent 2HG molecule in its active, charged form, where it can then interact with its intracellular targets.

Chemical Properties of Diethyl 2-Hydroxyglutarate

| Property | Value |

| Chemical Name | Diethyl 2-hydroxypentanedioate |

| Synonyms | 2-Hydroxyglutaric acid diethyl ester, Diethyl 2-hydroxyglutarate |

| Chemical Formula | C₉H₁₆O₅ |

| Molecular Weight | 204.22 g/mol |

| Description | A dicarboxylic acid ester; classified as a fatty acid ester. [12] |

| CAS Number | 69134-53-8 (for the racemic mixture) |

Part 3: Methodologies and Experimental Protocols

The use of (S)-2HG and (R)-2HG diethyl esters requires specific protocols for both cellular treatment and subsequent analysis to ensure accurate and reproducible results.

Protocol: Cell Culture Treatment with 2HG Diethyl Esters

This protocol provides a framework for treating adherent or suspension cells with cell-permeable 2HG enantiomers.

Materials:

-

(S)-2-hydroxyglutarate diethyl ester or (R)-2-hydroxyglutarate diethyl ester

-

Vehicle (e.g., sterile H₂O or DMSO, depending on supplier instructions)

-

Cultured cells in appropriate media

-

Standard cell culture equipment

Procedure:

-

Reconstitution: Prepare a sterile, high-concentration stock solution (e.g., 100 mM) of the diethyl ester compound using the recommended vehicle. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase at the time of harvest (typically 60-80% confluency for adherent cells).

-

Treatment: Dilute the stock solution directly into the cell culture media to achieve the desired final concentration. Typical working concentrations range from 0.1 mM to 5 mM, aiming to mimic the pathophysiological levels found in tumors. [5] * Causality: The choice of concentration is critical. Lower concentrations may be insufficient to elicit a biological response, while excessively high concentrations could induce off-target toxicity. A dose-response experiment is highly recommended.

-

Controls: Always include a "vehicle control" group, where cells are treated with an equivalent volume of the vehicle (e.g., H₂O or DMSO) used to dissolve the ester. This self-validating step ensures that any observed effects are due to the 2HG enantiomer and not the solvent.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The duration should be sufficient to allow for the desired biological effect (e.g., changes in histone methylation may require longer incubation times).

-

Harvesting: Harvest the cells for downstream analysis (e.g., metabolite extraction, protein extraction for Western blotting, or RNA isolation).

Protocol: Enantiomer-Specific Quantification by LC-MS/MS

Distinguishing between (S)-2HG and (R)-2HG is impossible with standard mass spectrometry as they are isobaric. The gold-standard method involves chiral separation or, more commonly, derivatization to create diastereomers, which can be separated by standard reverse-phase chromatography. [13] Principle: This protocol uses a chiral derivatizing agent, (+)-O,O-diacetyl-L-tartaric anhydride (DATAN), to convert the 2HG enantiomers into diastereomeric esters. [10][13]These diastereomers have different spatial arrangements and can be resolved chromatographically and quantified by tandem mass spectrometry (LC-MS/MS).

Procedure:

-

Metabolite Extraction:

-

Quench cellular metabolism rapidly (e.g., with liquid nitrogen).

-

Extract metabolites using a cold solvent mixture, such as 80:20 methanol:water.

-

Centrifuge to pellet protein and debris. Collect the supernatant.

-

-

Derivatization:

-

Lyophilize the metabolite extract to complete dryness.

-

Reconstitute in a solution of DATAN in a suitable solvent (e.g., pyridine/acetic anhydride).

-

Incubate at an elevated temperature (e.g., 75°C) for a set time (e.g., 1-2 hours) to ensure complete derivatization. [14]3. Sample Preparation for LC-MS:

-

Cool the samples.

-

Dilute with a suitable solvent, such as acetonitrile with a small amount of acetic acid, to ensure compatibility with the mobile phase and improve peak shape. [14]4. LC-MS/MS Analysis:

-

Chromatography: Inject the derivatized sample onto a standard reverse-phase C18 column. Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to separate the diastereomers. The (S)-2HG-DATAN and (R)-2HG-DATAN derivatives will now elute at different retention times.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM). Monitor for the specific precursor-to-product ion transition for derivatized 2HG. [14] * Quantification: Generate standard curves using known concentrations of pure, derivatized (S)-2HG and (R)-2HG to accurately quantify the amount of each enantiomer in the biological samples.

-

Caption: Experimental workflow for using and analyzing 2HG diethyl esters.

Conclusion

The distinction between (S)-2HG and (R)-2HG is a clear example of how stereochemistry dictates biological function. While both are potent modulators of the epigenome through the inhibition of αKG-dependent dioxygenases, their separate metabolic origins and differing inhibitory potencies necessitate that they be studied as unique molecular entities. The development of cell-permeable diethyl ester derivatives has been instrumental for the field, providing researchers with the critical tools needed to dissect the specific roles of each enantiomer in health and disease. A thorough understanding of their differences, coupled with robust and validated experimental methodologies, will continue to drive new discoveries in cancer metabolism and beyond, paving the way for novel diagnostic and therapeutic strategies.

References

-

Roles of the oncometabolite enantiomers of 2-hydroxyglutarate and their metabolism by diverse dehydrogenases. Essays in Biochemistry. [Link]

-

2-Hydroxyglutarate in Cancer Cells. Antioxidants & Redox Signaling. [Link]

-

Inhibition of human 2OG oxygenases by R-and S-2HG. ResearchGate. [Link]

-

Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry. Journal of Visualized Experiments. [Link]

-

Both Enantiomers of 2-Hydroxyglutarate Modulate the Metabolism of Cultured Human Neuroblastoma Cells. Cellular and Molecular Neurobiology. [Link]

-

Measurement of D- and L-2-Hydroxyglutarate Enantiomers and Alpha Ketoglutaric Acid by LC/MS/MS. Agilent Technologies. [Link]

-

The oncometabolite 2-hydroxyglutarate inhibits histone lysine demethylases. EMBO reports. [Link]

-

Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. bioRxiv. [Link]

-

2-Hydroxyglutarate in Cancer Cells. PubMed. [Link]

-

The two enantiomers of 2-hydroxyglutarate differentially regulate cytotoxic T cell function. Cell Metabolism. [Link]

-

The oncometabolite 2-hydroxyglutarate inhibits histone lysine demethylases. EMBO reports. [Link]

-

Circulating oncometabolite 2-hydroxyglutarate is a potential surrogate biomarker in patients with isocitrate dehydrogenase-mutant intrahepatic cholangiocarcinoma. Clinical Cancer Research. [Link]

-

The Roles of 2-Hydroxyglutarate. Frontiers in Cell and Developmental Biology. [Link]

-

Compound: 2-Hydroxyglutaric acid diethyl ester (FDB029763). FooDB. [Link]

-

The two enantiomers of 2-hydroxyglutarate differentially regulate cytotoxic T cell function. Cell Metabolism. [Link]

-

R-2-HG in AML… friend or foe?. Oncoscience. [Link]

-

R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis. Cancer Cell. [Link]

Sources

- 1. portlandpress.com [portlandpress.com]

- 2. The Roles of 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Hydroxyglutarate in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The oncometabolite 2-hydroxyglutarate inhibits histone lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. R-2-HG in AML… friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chiral LC-MS/MS of D- and L-2-Hydroxyglutaric Acid Biomarkers [sigmaaldrich.com]

- 8. Circulating oncometabolite 2-hydroxyglutarate is a potential surrogate biomarker in patients with isocitrate dehydrogenase-mutant intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The two enantiomers of 2-hydroxyglutarate differentially regulate cytotoxic T cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lcms.cz [lcms.cz]

- 11. researchgate.net [researchgate.net]

- 12. Showing Compound 2-Hydroxyglutaric acid diethyl ester (FDB029763) - FooDB [foodb.ca]

- 13. Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS | bioRxiv [biorxiv.org]

- 14. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Diethyl L-2-hydroxyglutarate: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl L-2-hydroxyglutarate is a synthetic, cell-permeable derivative of the endogenous metabolite L-2-hydroxyglutarate (L-2HG). Within the cell, it is readily hydrolyzed by intracellular esterases to release L-2HG, making it an invaluable tool for studying the metabolic and epigenetic roles of this oncometabolite. The accumulation of L-2HG is a hallmark of L-2-hydroxyglutaric aciduria (L2HGA), a rare and progressive neurodegenerative disorder, and has also been implicated in certain cancers, particularly in the context of hypoxia.[1][2][3] This guide provides a comprehensive overview of the structure, molecular weight, synthesis, and analysis of Diethyl L-2-hydroxyglutarate, as well as its profound effects on cellular processes through the inhibition of α-ketoglutarate-dependent dioxygenases.

Physicochemical Properties of Diethyl L-2-hydroxyglutarate

A thorough understanding of the physicochemical properties of Diethyl L-2-hydroxyglutarate is fundamental for its application in research and development. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | Diethyl L-2-hydroxyglutarate | [4] |

| Synonyms | Diethyl 2-hydroxypentanedioate, 2-Hydroxyglutaric acid diethyl ester | [4][5] |

| CAS Number | 69134-53-8 | [4] |

| Molecular Formula | C₉H₁₆O₅ | [4] |

| Molecular Weight | 204.22 g/mol | [4] |

| Appearance | Liquid (at room temperature) | [4] |

| Solubility | Soluble in water | [4] |

| Boiling Point | 291-292 °C (estimated) | [4] |

Structure:

Caption: 2D structure of Diethyl L-2-hydroxyglutarate.

Biological Significance and Mechanism of Action

The biological effects of Diethyl L-2-hydroxyglutarate are mediated by its intracellular conversion to L-2-hydroxyglutarate (L-2HG). L-2HG is a structural analog of α-ketoglutarate (α-KG), a key intermediate in the Krebs cycle and a crucial cofactor for a large family of dioxygenase enzymes. By competitively inhibiting α-KG-dependent dioxygenases, L-2HG disrupts a wide range of cellular processes.[4][6]

Key families of enzymes inhibited by L-2HG include:

-

Ten-Eleven Translocation (TET) enzymes: These enzymes are responsible for the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a critical step in active DNA demethylation. Inhibition of TET enzymes by L-2HG leads to a global increase in DNA methylation, altering gene expression patterns.[6][7]

-

Jumonji C (JmjC) domain-containing histone demethylases: This family of enzymes removes methyl groups from histone proteins, thereby regulating chromatin structure and gene transcription. L-2HG-mediated inhibition of JmjC histone demethylases results in histone hypermethylation, which can lead to gene silencing.[3][8]

-

Prolyl hydroxylases (PHDs): These enzymes are responsible for the hydroxylation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), marking it for proteasomal degradation under normoxic conditions. By inhibiting PHDs, L-2HG can lead to the stabilization of HIF-1α even in the presence of oxygen, promoting a hypoxic-like metabolic state.[4][9]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. bt-laboratory.com [bt-laboratory.com]

- 3. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases | eLife [elifesciences.org]

- 4. diethyl 2-hydroxyglutarate, 69134-53-8 [thegoodscentscompany.com]

- 5. Showing Compound 2-Hydroxyglutaric acid diethyl ester (FDB029763) - FooDB [foodb.ca]

- 6. SAR Insights Into TET2 Catalytic Domain Inhibition: Synthesis of 2-Hydroxy-4-Methylene-pentanedicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Focused Screening Identifies Different Sensitivities of Human TET Oxygenases to the Oncometabolite 2-Hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Hydroxyglutarate modulates histone methylation at specific loci and alters gene expression via Rph1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dctd.cancer.gov [dctd.cancer.gov]

Technical Guide: Modulating T-Cell Function via 2-Hydroxyglutarate Diethyl Ester

[1]

Executive Summary

2-Hydroxyglutarate (2-HG) is a metabolite with a dual identity in immunology. While historically characterized as an "oncometabolite" (R-enantiomer) accumulating in IDH-mutant cancers, recent findings identify the S-enantiomer as a potent "immunometabolite" that regulates T-cell fate.[1]

Because the charged acid form of 2-HG has poor membrane permeability, the diethyl ester (2-HG-DE) derivative is utilized in vitro and in vivo. It passively diffuses across the plasma membrane and is hydrolyzed intracellularly by non-specific esterases to release the active 2-HG anion.

Key Applications:

-

S-2-HG-DE: Promotes CD8+ T-cell memory formation (T_CM), enhances persistence, and improves anti-tumor efficacy in adoptive cell therapy (ACT).

-

R-2-HG-DE: Models the immunosuppressive tumor microenvironment (TME), often inhibiting Th17 differentiation and promoting Treg expansion.

Mechanistic Foundation

The modulation of T-cell function by 2-HG is primarily epigenetic. 2-HG is a structural analog of

The Metabolic-Epigenetic Axis

Upon hydrolysis, intracellular 2-HG targets two critical families of chromatin modifiers:

-

TET Proteins (Ten-Eleven Translocation): Responsible for DNA demethylation (5-mC

5-hmC). Inhibition leads to hypermethylation. -

KDMs (Jumonji C-domain Histone Demethylases): Responsible for removing methyl groups from histones (e.g., H3K9, H3K27). Inhibition leads to repressive chromatin marks.

This "epigenetic remodeling" locks T cells into a stem-like, undifferentiated state, preventing terminal exhaustion during activation.

Signaling Pathway Visualization

The following diagram illustrates the intracellular cascade initiated by 2-HG-DE treatment.

Figure 1: Mechanism of action: 2-HG-DE crosses the membrane, hydrolyzes to 2-HG, and inhibits epigenetic erasers.

Experimental Protocol: CD8+ T-Cell Memory Induction

This protocol focuses on using (S)-2-hydroxyglutarate diethyl ester to enhance CD8+ T-cell memory (T_CM) formation.

Reagent Preparation

-

Compound: (S)-2-Hydroxyglutarate diethyl ester (verify enantiomeric purity >95%).

-

Solvent: Anhydrous DMSO (preferred) or 100% Ethanol.

-

Stock Concentration: 200 mM.

-

Calculation: MW ≈ 204.22 g/mol . Dissolve 20.4 mg in 500

L solvent.

-

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent ester hydrolysis.

Cell Culture & Treatment Workflow

Cell Type: Murine splenocytes or Human PBMCs (CD8+ isolated).

Media: RPMI 1640 + 10% FBS + 50

| Step | Timepoint | Action | Critical Parameter |

| 1. Activation | Day 0 | Stimulate T cells with anti-CD3/CD28 (beads or plate-bound). | Ensure strong initial TCR signal. |

| 2. Treatment | Day 1 or 2 | Add S-2-HG-DE to media. | Concentration: 300 |

| 3. Maintenance | Day 3-5 | Split cells if confluent. Replenish IL-2 and S-2-HG-DE . | Maintain ester concentration; it hydrolyzes/degrades over 48h. |

| 4. Washout | Day 6-7 | Wash cells 2x with PBS before analysis or transfer. | Crucial to remove residual inhibitor before functional assays. |

Workflow Visualization

Figure 2: Experimental timeline for T-cell conditioning with 2-HG diethyl ester.

Data Interpretation & Expected Results

Phenotypic Markers

Comparing Vehicle (DMSO) vs. S-2-HG-DE treated cells at Day 7:

| Marker | Function | Expected Change (S-2-HG) | Biological Significance |

| CD62L | Lymph Node Homing | Increased | Hallmark of Central Memory (T_CM). |

| CCR7 | Lymph Node Homing | Increased | Facilitates recirculation. |

| CD44 | Activation/Memory | High (Unchanged) | Distinguishes Memory from Naive. |

| GzmB | Effector Cytotoxin | Decreased | Prevention of terminal differentiation. |

| PD-1 | Exhaustion | Decreased | Reduced exhaustion profile. |

Enantiomer Specificity

It is vital to distinguish between the enantiomers, as they have distinct biological impacts despite similar chemical structures.

-

(S)-2-HG-DE:

-

(R)-2-HG-DE:

-

Effect: Often immunosuppressive. Can inhibit Th17 differentiation and promote Treg generation.

-

Mechanism: Pathological "oncometabolite" associated with IDH mutations; distinct inhibition constants (

) for dioxygenases compared to S-form.

-

Troubleshooting & Optimization

-

Ester Hydrolysis: Diethyl esters can hydrolyze spontaneously in aqueous media.

-

Solution: Make fresh working solutions from DMSO stock immediately before adding to culture. Refresh media containing the ester every 48 hours.

-

-

Toxicity: High concentrations (>1 mM) can cause acidification of the media (due to 2-HG acid release) or non-specific toxicity.

-

Solution: Titrate dose (100, 200, 400, 800

M). Monitor pH indicators in media.[3]

-

-

Control Groups:

-

Vehicle: DMSO/Ethanol equivalent.

-

Isomer Control: If studying S-2-HG, use R-2-HG as a specificity control to prove enantiomer-dependent effects.

-

Inactive Analog: Diethyl Glutarate (DEG) is sometimes used as a comparator, though it also has immunomodulatory effects (see References).

-

References

-

Tyrakis, P. A., et al. (2016). S-2-hydroxyglutarate regulates CD8+ T-lymphocyte fate.[2][1][4][5][6][7] Nature, 540(7632), 236–241.

-

Source:

- Context: The foundational paper establishing S-2-HG as an immunometabolite that promotes CD8+ memory via HIF-1 and epigenetic remodeling.

-

-

Böttcher, M., et al. (2018).

stability skewing T-cell metabolism towards oxidative phosphorylation and impairing Th17 polarization. OncoImmunology, 7(7), e1445454.-

Source:

- Context: Demonstrates the suppressive effects of the R-enantiomer (D-2-HG)

-

-

Xu, W., et al. (2011).[8] Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of

-ketoglutarate-dependent dioxygenases.[4][9][10] Cancer Cell, 19(1), 17–30.-

Source:

-

Context: Defines the biochemical mechanism of 2-HG as a competitive inhibitor of TETs and KDMs.[9]

-

-

Foskolou, I. P., et al. (2020).[7] The two enantiomers of 2-hydroxyglutarate differentially regulate cytotoxic T cell function.[2][1][7] bioRxiv (Preprint/Updated).

-

Minogue, E., et al. (2022). Glutarate regulates T cell metabolism and anti-tumour immunity.[2][1][11] Nature Communications (Related content on Diethyl Glutarate).

-

Source:

- Context: Discusses Diethyl Glutarate (DEG)

-

Sources

- 1. S-2-hydroxyglutarate regulates CD8+ T-lymphocyte fate [ideas.repec.org]

- 2. researchgate.net [researchgate.net]

- 3. Both Enantiomers of 2-Hydroxyglutarate Modulate the Metabolism of Cultured Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The two enantiomers of 2-hydroxyglutarate differentially regulate cytotoxic T cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. pure.port.ac.uk [pure.port.ac.uk]

- 8. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glutarate regulates T cell metabolism and anti-tumour immunity - PMC [pmc.ncbi.nlm.nih.gov]

Epigenetic effects of (S)-2-hydroxyglutaric acid esters

Executive Summary

In the rapidly evolving landscape of immunometabolism and oncology, the role of metabolites as direct epigenetic regulators has fundamentally shifted our understanding of cellular differentiation. While the (R)-enantiomer of 2-hydroxyglutarate ((R)-2HG) is widely recognized as the canonical oncometabolite produced by mutant IDH1/2 enzymes, its enantiomer, (S)-2-hydroxyglutarate ((S)-2HG, also known as L-2HG), plays a profound, distinct role in physiological and pathological states. Produced by malate dehydrogenases (MDH1/2) and lactate dehydrogenase (LDHA) under hypoxia or specific T-cell activation states, (S)-2HG acts as a potent epigenetic modulator[1].

As a Senior Application Scientist, I frequently observe researchers struggling to accurately profile the epigenetic consequences of (S)-2HG in vitro due to the poor membrane permeability of the free acid. To circumvent this, the field has standardized the use of cell-permeable ester derivatives, specifically Octyl-(S)-2-hydroxyglutarate (Octyl-(S)-2HG) . This whitepaper provides an authoritative, in-depth framework detailing the mechanistic causality, quantitative target affinities, and self-validating experimental workflows required to successfully utilize Octyl-(S)-2HG in epigenetic research.

Mechanistic Foundations: The α-KG Competitive Inhibition Paradigm

To design robust experiments, one must first understand the structural and thermodynamic causality behind (S)-2HG's function. (S)-2HG is a structural analogue of α-ketoglutarate (α-KG), a critical intermediate in the tricarboxylic acid (TCA) cycle.

Many epigenetic enzymes—specifically the Ten-Eleven Translocation (TET) family of DNA demethylases and the Jumonji C (JmjC) domain-containing histone demethylases (KDMs)—are α-KG-dependent dioxygenases. These enzymes require α-KG, Fe(II), and oxygen to catalyze the hydroxylation of methylated nucleic acids or histone tails. (S)-2HG competitively occupies the α-KG binding pocket of these enzymes, effectively paralyzing their catalytic activity and leading to a state of genomic and epigenomic hypermethylation[2][3].

Differential Potency: (S)-2HG vs. (R)-2HG

A critical error in experimental design is assuming that (S)-2HG and (R)-2HG are interchangeable. They exhibit markedly different binding affinities across the dioxygenase superfamily. For instance, while both enantiomers inhibit JmjC and TET enzymes with similar low-micromolar potencies, (S)-2HG is a vastly more potent inhibitor of the EGLN/PHD family of prolyl hydroxylases. In stark contrast, (R)-2HG can paradoxically activate EGLN enzymes under certain conditions[4].

Table 1: Comparative Inhibition Profiles of 2-HG Enantiomers against Key Epigenetic and Cellular Targets

| Target Enzyme | Apparent IC₅₀ for (S)-2HG | Apparent IC₅₀ for (R)-2HG | Primary Epigenetic/Cellular Consequence |

| JMJD2A (KDM4A) | ~25 µM | ~25 µM | Hypermethylation of H3K9 and H3K36[3] |

| TET2 (Catalytic) | 13 – 15 µM | 13 – 15 µM | Reduction in genomic 5hmC levels[2] |

| EGLN1 (PHD2) | Micromolar to Low mM | > 5 mM (No inhibition) | Stabilization of HIF1α / Hypoxia mimicry[4] |

Epigenetic Signaling and Target Pathways

The downstream consequence of treating cells with Octyl-(S)-2HG is a dual-pronged epigenetic shift. First, the inhibition of TET enzymes prevents the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), locking the DNA in a hypermethylated, transcriptionally repressive state[2]. Concurrently, the inhibition of JmjC-KDMs prevents the removal of methyl groups from histone tails, leading to the accumulation of repressive marks such as H3K27me3 and H3K9me3[3]. In primary human CD8+ T cells, this specific epigenetic remodeling directly alters cell fate and effector differentiation[1].

Caption: Mechanism of (S)-2HG-mediated competitive inhibition of α-KG-dependent epigenetic enzymes.

Experimental Methodologies: A Self-Validating Protocol

When designing an assay using Octyl-(S)-2HG, the protocol must be a self-validating system. The esterification of (S)-2HG masks its negative charge, allowing passive diffusion across the lipid bilayer. Once inside the cell, ubiquitous intracellular esterases cleave the octyl group, trapping the active (S)-2HG inside the cytosol and nucleus.

If an experiment fails, researchers often cannot tell if the drug failed to enter the cell, if the esterases failed to cleave it, or if the epigenetic enzymes simply didn't respond. The following protocol integrates causality and internal controls to eliminate these blind spots.

Step-by-Step Workflow for Epigenetic Profiling

Step 1: Cell Culture and Baseline Establishment

-

Action: Seed target cells (e.g., primary CD8+ T cells or cancer cell lines) in appropriate media.

-

Causality: Ensure the media does not contain excessively high levels of exogenous α-KG or cell-permeable α-KG analogs, as these will outcompete the (S)-2HG and mask its epigenetic effects.

Step 2: Octyl-(S)-2HG Administration

-

Action: Treat cells with Octyl-(S)-2HG (typically 100 µM to 500 µM) or a DMSO vehicle control.

-

Self-Validation (Viability): Because lipid-ester accumulation can sometimes cause non-specific membrane toxicity, run a concurrent Trypan Blue or Annexin V flow cytometry assay at 24 hours. Viability must remain >90% to ensure epigenetic shifts are not secondary to apoptosis.

Step 3: Validation of Intracellular Delivery (The Critical Control)

-

Action: Harvest a small aliquot of cells at 6 hours post-treatment. Lyse cells and perform rapid LC-MS/MS to quantify intracellular (S)-2HG levels.

-

Causality: This step proves that the octyl ester successfully permeated the membrane and was enzymatically cleaved into the active free acid. Furthermore, running a Western blot for HIF1α stabilization serves as an excellent, rapid positive control for dioxygenase (EGLN) inhibition before committing to lengthy epigenetic assays[1].

Step 4: Chromatin and Nucleic Acid Extraction

-

Action: Harvest the remaining cells at 48–72 hours (epigenetic remodeling requires time for cell division and chromatin turnover). Perform a dual extraction: isolate genomic DNA for 5hmC profiling and perform nuclear extraction for histone isolation.

Step 5: Downstream Epigenetic Quantification

-

Action: Quantify global 5hmC via LC-MS/MS and profile histone marks (e.g., H3K27me3) via ChIP-Seq or multiplexed ELISA.

-

Causality: Do not rely solely on dot-blots or standard ELISA for 5hmC quantification. These antibody-based methods lack the dynamic range to detect subtle competitive inhibition. LC-MS/MS provides absolute, single-nucleotide resolution of the 5mC/5hmC ratio, serving as the gold standard for TET enzyme activity validation.

Caption: Standardized experimental workflow for profiling epigenetic alterations induced by Octyl-(S)-2HG.

Conclusion

The use of Octyl-(S)-2HG provides a powerful, transient method to chemically induce the epigenetic phenotypes associated with hypoxia and specific metabolic states without requiring genetic engineering. By understanding the competitive kinetics against α-KG and implementing self-validating checkpoints—such as verifying intracellular ester cleavage and utilizing LC-MS/MS for absolute quantification—researchers can confidently map the profound epigenetic consequences of this immunometabolite.

References

- Source: National Institutes of Health (NIH)

- Source: American Chemical Society (ACS)

- Octyl-(S)-2HG, 1391194-64-1, 98 (HPLC)

- The oncometabolite 2‐hydroxyglutarate inhibits histone lysine demethylases Source: ResearchGate / EMBO Reports URL

- Transformation by the R Enantiomer of 2-Hydroxyglutarate Linked to EglN Activation Source: Harvard DASH / Nature URL

Sources

Engineering Epigenetic and Metabolic Shifts: A Technical Guide to Cell-Permeable 2-Hydroxyglutarate Derivatives

Executive Summary & Mechanistic Causality

The discovery of isocitrate dehydrogenase 1 and 2 (IDH1/2) neomorphic mutations fundamentally altered our understanding of cancer metabolism. These mutations catalyze the reduction of

To bypass this barrier, researchers engineered cell-permeable 2-hydroxyglutarate derivatives , such as octyl-R-2-hydroxyglutarate (Octyl-2-HG) and TFMB-2-HG. Esterification of the carboxylate groups masks their polarity, permitting passive diffusion across the hydrophobic lipid bilayer. Once inside the cytosol, ubiquitous intracellular esterases hydrolyze the ester bonds, trapping the active 2-HG moiety within the cell.

This accumulation competitively inhibits

Fig 1: Mechanism of cell-permeable Octyl-2-HG entry, activation, and epigenetic inhibition.

Quantitative Benchmarks & Application Data

When designing assays, concentration and exposure time are critical variables. Because 2-HG is a competitive inhibitor, the required concentration of Octyl-2-HG depends heavily on the basal intracellular

| Target System / Cell Type | Derivative Used | Optimal Conc. | Incubation | Primary Phenotypic Readout | Ref |

| Diffuse Intrinsic Pontine Glioma (DIPG) | Octyl-2-HG | Dose-dependent | 48-72 hrs | 46-96% reduction in 5hmC; increased apoptosis. | [2] |

| Primary CD4+ T Cells (Murine) | L-octyl-L-2-HG | 100 µM | 72 hrs | Enhanced TH1 and TH17 differentiation. | [1] |

| Glioblastoma (U87MG, U373MG) | Octyl-2-HG | 1 mM | 24-48 hrs | Increased NANOG expression; HDACi resistance. | [5] |

| Hepatocellular Carcinoma (Hepa1-6) | TFMB-2-HG | Variable | 24 hrs | Decreased cGAS expression via TET2 blockade. | [4] |

| Normal Human Astrocytes (NHA) | Octyl-R-2-HG | Variable | S-Phase | Impaired replication fork progression (ISR activation). | [3] |

Self-Validating Experimental Protocols

A robust protocol must contain internal logic to distinguish true biological effects from artifactual toxicity. The following workflows are designed as self-validating systems.

Protocol A: Interrogating Epigenetic Demethylation (TET Inhibition)

This protocol is optimized for measuring the reduction of 5-hydroxymethylcytosine (5hmC) in glioma models [2].

1. Reagent Preparation:

-

Reconstitute Octyl-R-2-HG in anhydrous DMSO to a stock concentration of 100 mM. Aliquot and store at -80°C to prevent ester hydrolysis.

-

Causality Note: Always use the R-enantiomer for IDH1/2 mutant mimicry. The S-enantiomer (Octyl-S-2-HG) can be used as a structural control, though it has distinct metabolic targets (e.g., EGLN prolyl hydroxylases).

2. Cell Treatment (The Self-Validating Matrix): Seed cells (e.g., DIPG lines) at 60% confluence. Establish the following experimental arms:

-

Arm 1: Vehicle Control (DMSO ≤ 0.1%).

-

Arm 2: Octyl-R-2-HG (e.g., 500 µM).

-

Arm 3 (Rescue Control): Octyl-R-2-HG (500 µM) + Cell-permeable

-KG (Dimethyl- -

Validation Logic: If the reduction in 5hmC is genuinely driven by competitive dioxygenase inhibition, supplementing with excess cell-permeable

-KG will outcompete the 2-HG and rescue the 5hmC levels [1].

3. Incubation & Extraction:

-

Incubate for 48–72 hours. Epigenetic shifts require multiple cell divisions to dilute existing methylation marks.

-

Extract genomic DNA using a column-based method, ensuring RNase A treatment is performed to prevent RNA contamination from skewing global cytosine quantification.

4. Readout:

-

Quantify 5hmC and 5mC using LC-MS/MS (gold standard) or a targeted dot-blot assay. You should observe a dose-dependent decrease in 5hmC and a corresponding increase in 5mC [2].

Protocol B: Modulating T-Cell Polarization via Metabolic Interference

2-HG accumulation alters the succinate/

1. T-Cell Isolation & Activation:

-

Isolate naïve CD4+ T cells using negative selection magnetic beads.

-

Activate using plate-bound anti-CD3 (5 µg/mL) and anti-CD28 (2 µg/mL).

2. Polarization & Treatment:

-

Culture cells in TH1 or TH17 polarizing conditions.

-

Introduce 100 µM L-octyl-L-2-HG at the time of activation.

-

Validation Logic: Include a parallel arm treated with a glutamate dehydrogenase inhibitor (e.g., R162) to restrict glutamine-derived anaplerosis. This proves whether the metabolic flux feeding the

-KG pool is the primary axis of your observed phenotype [1].

3. Flow Cytometry Analysis:

-

After 72 hours, restimulate with PMA/Ionomycin in the presence of Brefeldin A for 4 hours.

-

Stain for intracellular cytokines (IFN-

for TH1, IL-17A for TH17).

Fig 2: Self-validating experimental workflow for epigenetic and immune modulation assays.

Troubleshooting & Best Practices from the Bench

-

Serum Esterase Activity: Fetal Bovine Serum (FBS) contains high levels of endogenous esterases. If you observe rapid degradation of the compound before it enters the cells, consider using heat-inactivated serum or performing a brief serum-starvation pulse during the initial 4 hours of treatment.

-

pH Fluctuations: High concentrations of esterified acids (like 1 mM Octyl-2-HG) can slightly acidify weakly buffered culture media upon intracellular cleavage and subsequent efflux. Monitor phenol red indicators and ensure your incubator's

calibration is precise. -